molecular formula C27H28F3N5O2S B1663271 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide CAS No. 929095-27-2

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Cat. No. B1663271
M. Wt: 543.6 g/mol
InChI Key: ZHJGWYRLJUCMRT-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Novel polo like kinase-1 (PLK1) inhibitor;  High Quality Biochemicals for Research Uses

Scientific Research Applications

FLT3 Inhibitor for Cancer Treatment

A key research application of this compound involves its use as a FLT3 inhibitor, particularly in cancer treatment. It has been identified that certain derivatives, such as 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide, demonstrate potent inhibitory activity against FLT3, a type of receptor tyrosine kinase implicated in the proliferation of certain cancer cells. This compound exhibited significant inhibitory potency with a noteworthy selectivity profile (Im et al., 2019).

DNA Ligand

The compound also finds applications in the study of DNA ligands. A derivative, 2-[2′-(4′′-Ethoxyphenyl)-1H-indol-6′-yl]-5-(4′′′-methylpiperazin-1′′′-yl)-1H-benzimidazole, has been synthesized and evaluated as a DNA ligand. This research contributes to understanding how such compounds interact with DNA, which has implications for developing new therapeutic agents (Clark et al., 1998).

Receptor Ligand Studies

In receptor ligand studies, derivatives of this compound have been analyzed for their binding affinities at different receptors, including D2 and 5-HT2A. This research is crucial for the development of drugs targeting these receptors, which are significant in various neurological and psychiatric disorders (Tomić et al., 2011).

Antiproliferative Activities

Another significant application is in the study of antiproliferative activities against certain cancer cell lines. Compounds like 5-(4-methylpiperazin-1-yl)-2-phenyl-1H-benzimidazoles have shown potent antiproliferative activities against human leukemia cell lines, highlighting their potential as therapeutic agents in leukemia treatment (Alp et al., 2015).

Corrosion Inhibition

Interestingly, benzimidazole derivatives, including those with piperazine structures, have been studied for their corrosion inhibition properties. This application is crucial in materials science, especially for protecting metals like steel in acidic environments (Yadav et al., 2013).

properties

CAS RN

929095-27-2

Product Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Molecular Formula

C27H28F3N5O2S

Molecular Weight

543.6 g/mol

IUPAC Name

5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

InChI

InChI=1S/C27H28F3N5O2S/c1-17(19-5-3-4-6-20(19)27(28,29)30)37-23-14-24(38-25(23)26(31)36)35-16-32-21-8-7-18(13-22(21)35)15-34-11-9-33(2)10-12-34/h3-8,13-14,16-17H,9-12,15H2,1-2H3,(H2,31,36)/t17-/m0/s1

InChI Key

ZHJGWYRLJUCMRT-KRWDZBQOSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

Canonical SMILES

CC(C1=CC=CC=C1C(F)(F)F)OC2=C(SC(=C2)N3C=NC4=C3C=C(C=C4)CN5CCN(CC5)C)C(=O)N

synonyms

5-[6-[(4-Methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1R)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Reactant of Route 2
Reactant of Route 2
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Reactant of Route 3
Reactant of Route 3
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Reactant of Route 4
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Reactant of Route 5
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide
Reactant of Route 6
5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxamide

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